6-(2,4-Dichlorobenzyl)-3-pyridazinol
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Overview
Description
6-(2,4-Dichlorobenzyl)-3-pyridazinol is a chemical compound that belongs to the class of pyridazinol derivatives This compound is characterized by the presence of a pyridazinol ring substituted with a 2,4-dichlorobenzyl group
Scientific Research Applications
6-(2,4-Dichlorobenzyl)-3-pyridazinol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
Target of Action
The primary target of 6-(2,4-Dichlorobenzyl)-3-pyridazinol, also known as Dichlorobenzyl alcohol, is a broad spectrum of bacteria and viruses associated with mouth and throat infections .
Mode of Action
Dichlorobenzyl alcohol interacts with its targets by denaturing external proteins and rearranging the tertiary structure proteins . It also has a local anesthetic action, which is thought to be due to a reduced sodium channel blockade .
Biochemical Pathways
The compound affects the biochemical pathways associated with bacterial and viral replication. By denaturing proteins and blocking sodium channels, it disrupts the normal functioning of these pathogens, inhibiting their ability to proliferate and cause infection .
Pharmacokinetics
It is known that the compound is used in over-the-counter products for symptomatic relief of acute sore throat and postoperative sore throat .
Result of Action
The result of Dichlorobenzyl alcohol’s action is a reduction in the severity of symptoms associated with mouth and throat infections. In clinical trials, administration of Dichlorobenzyl alcohol lozenges has been shown to generate a reduced throat soreness and to provide pain relief and relief from difficulty in swallowing 5 minutes after administration .
Action Environment
The action of Dichlorobenzyl alcohol can be influenced by environmental factors such as pH. For example, a low-pH throat lozenge containing Dichlorobenzyl alcohol has been found to deactivate respiratory syncytial virus and SARS-CoV . Furthermore, the compound’s antimicrobial activity can be maintained for 5 to 10 minutes after brushing when used in a dentifrice containing 10% sodium benzoate and 0.3% Dichlorobenzyl alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorobenzyl)-3-pyridazinol typically involves the reaction of 2,4-dichlorobenzyl chloride with a pyridazinol derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dichlorobenzyl)-3-pyridazinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
2,4-Dichlorobenzyl chloride: An intermediate in the synthesis of various organic compounds.
Uniqueness
6-(2,4-Dichlorobenzyl)-3-pyridazinol is unique due to its specific substitution pattern and the presence of the pyridazinol ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-8-2-1-7(10(13)6-8)5-9-3-4-11(16)15-14-9/h1-4,6H,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWGURVKZRHXCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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